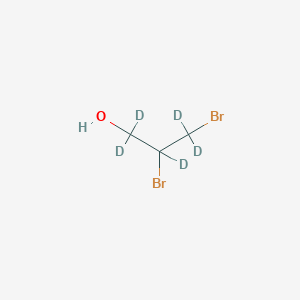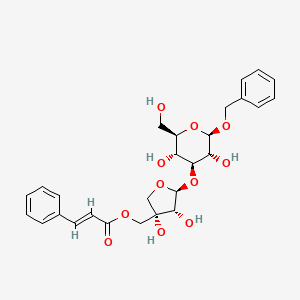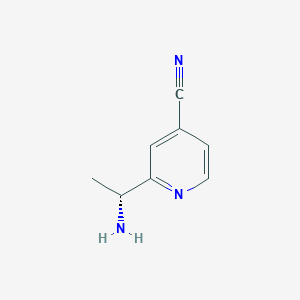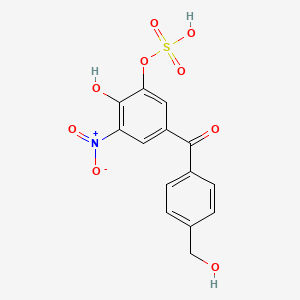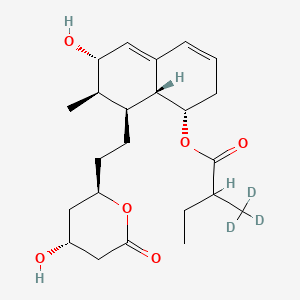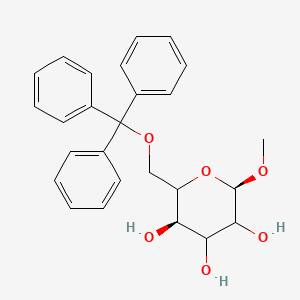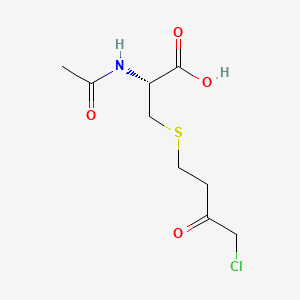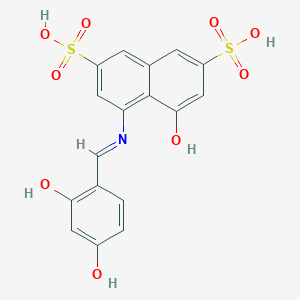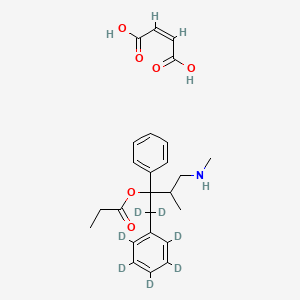
Nor Propoxyphene-d7 Maleate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nor Propoxyphene-d7 Maleate Salt is a deuterated form of Norpropoxyphene, which is a major metabolite of the opioid analgesic drug dextropropoxyphene. This compound is often used in analytical chemistry and toxicology as a reference standard due to its distinct properties and stability .
Preparation Methods
The synthesis of Nor Propoxyphene-d7 Maleate Salt involves several steps. The primary synthetic route includes the deuteration of Norpropoxyphene followed by its reaction with maleic acid to form the maleate salt. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
Nor Propoxyphene-d7 Maleate Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the amine group, using reagents like alkyl halides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Nor Propoxyphene-d7 Maleate Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in chromatography and mass spectrometry for the identification and quantification of Norpropoxyphene and its metabolites
Biology: Employed in studies involving the metabolism and pharmacokinetics of dextropropoxyphene.
Mechanism of Action
Nor Propoxyphene-d7 Maleate Salt exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as a weak agonist at OP1, OP2, and OP3 opiate receptors, which are involved in pain modulation . The compound’s deuterated form allows for more precise studies of its pharmacokinetics and metabolism.
Comparison with Similar Compounds
Nor Propoxyphene-d7 Maleate Salt is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate analytical measurements. Similar compounds include:
Norpropoxyphene: The non-deuterated form, which is less stable and less suitable for precise analytical studies.
Dextropropoxyphene: The parent compound, which has stronger analgesic effects but also higher toxicity.
These comparisons highlight the advantages of using this compound in research and industrial applications.
Properties
Molecular Formula |
C25H31NO6 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;[1,1-dideuterio-3-methyl-4-(methylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i5D,7D,8D,11D,12D,15D2; |
InChI Key |
HCQPFYNZJNOOKN-RJBGEAFJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C2=CC=CC=C2)(C(C)CNC)OC(=O)CC)[2H])[2H].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


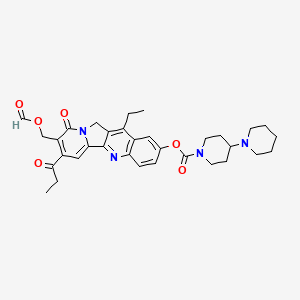
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)

